(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic compound. It is related to Doxazosin, a medication used to treat symptoms of an enlarged prostate and high blood pressure .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group and a 4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl group . Further analysis would require more specific information or advanced computational chemistry tools.科学的研究の応用
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of new pyridine derivatives, including similar compounds to the one , demonstrated variable and modest activity against investigated strains of bacteria and fungi. This research suggests potential applications of such compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitubercular Activity
Further, 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, sharing a structural motif with the compound , have been explored for their antitubercular activity. One compound, DNDI-VL-2098, emerged as a potential first-in-class drug candidate for visceral leishmaniasis after phenotypic screening against kinetoplastid diseases, highlighting the versatility of this chemical framework in drug discovery for neglected tropical diseases (Thompson et al., 2016).
B-Raf Kinase Inhibition
Design, modification, and 3D QSAR studies of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase were conducted, indicating the potential use of these compounds in targeting cancer pathways. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure enhanced the bioactivity of these compounds, suggesting their applicability in designing more effective B-Raf inhibitors (Yang et al., 2012).
将来の方向性
The future directions for research on this compound could include finding a more efficient synthesis method, studying its mechanism of action, and determining its physical and chemical properties. If it does have medicinal properties similar to Doxazosin, it could also be studied for potential therapeutic uses .
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-19(17-12-28-15-3-1-2-4-16(15)29-17)22-7-9-23(10-8-22)20-21-14-6-5-13(24(26)27)11-18(14)30-20/h1-6,11,17H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPSAPXUNSTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。